molecular formula C7H7NO2 B3021501 3-Hydroxybenzaldehyde oxime CAS No. 22241-18-5

3-Hydroxybenzaldehyde oxime

Cat. No. B3021501
CAS RN: 22241-18-5
M. Wt: 137.14 g/mol
InChI Key: IIEZCGOWIADGFY-VMPITWQZSA-N
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Description

3-Hydroxybenzaldehyde oxime is a compound with the molecular formula C7H7NO2 . It is a derivative of benzaldehyde, which is a hydroxybenzaldehyde carrying a hydroxy substituent at position 3 . It is a precursor compound for phenolic compounds .


Synthesis Analysis

Oximes, including 3-Hydroxybenzaldehyde oxime, are commonly synthesized via a condensation reaction between a carbonyl and a hydroxylamine . More complex oximes can be synthesized via a [3+2]-cycloaddition reaction of an oxime chloride and an alkene .


Molecular Structure Analysis

The molecular weight of 3-Hydroxybenzaldehyde oxime is 137.14 g/mol . The IUPAC name is 3-[(E)-hydroxyiminomethyl]phenol . The InChI is InChI=1S/C7H7NO2/c9-7-3-1-2-6(4-7)5-8-10/h1-5,9-10H/b8-5+ .


Chemical Reactions Analysis

Oximes are known for their diverse reactivity modes, enabling their use in various methodologies, from cycloadditions to bioconjugation . They are also known for their reactivity towards photocatalysis .


Physical And Chemical Properties Analysis

The computed properties of 3-Hydroxybenzaldehyde oxime include a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 1 . The Exact Mass is 137.047678466 g/mol , and the Topological Polar Surface Area is 52.8 Ų .

Scientific Research Applications

Organic Synthesis

3-Hydroxybenzaldehyde oxime, as an oxime ether, can serve as a versatile precursor in organic synthesis . The cyclization and metal-catalyzed cross-coupling reactions of oxime ethers have been highlighted in recent years . This makes it a valuable compound in the synthesis of complex organic molecules.

Dynamic Networks

Oxime chemistry, including 3-Hydroxybenzaldehyde oxime, has emerged as a versatile tool for use in a wide range of applications . In particular, the combination of oximes with esters and urethanes has enabled the realization of Covalent Adaptable Networks (CANs) with improved and tunable dynamic properties . These networks have potential applications in materials science and engineering.

Polymer Fabrication

The acid-catalyzed dynamic exchange of oximes, including 3-Hydroxybenzaldehyde oxime, has been investigated for the fabrication of cross-linked polymeric materials . Oxime-based polymers can be reprocessed under acid catalysis while maintaining their structural integrity . This opens up new possibilities for recyclable and sustainable materials.

Metathesis Reactions

The mechanism of the acid-catalyzed dynamic exchange of oximes, such as 3-Hydroxybenzaldehyde oxime, has been proposed to follow a metathesis mechanism . This mechanism is supported by both experimental and computational studies , and it highlights the importance of the substituent effect on the exchange reaction kinetics .

Chemical Structure Analysis

3-Hydroxybenzaldehyde oxime can be used in chemical structure analysis due to its unique molecular structure . Its formula is C7H7NO2 and it has a molecular weight of 137.1360 . This makes it a useful compound in the field of analytical chemistry.

Precursor for Other Compounds

3-Hydroxybenzaldehyde, the parent compound of 3-Hydroxybenzaldehyde oxime, can be prepared from 3-nitrobenzaldehyde in a sequence of nitro group reduction, diazotization of the amine, and hydrolysis . This suggests that 3-Hydroxybenzaldehyde oxime could also serve as a precursor for other compounds in various chemical reactions.

Mechanism of Action

Target of Action

3-Hydroxybenzaldehyde oxime, like other oximes, primarily targets aldehydes and ketones . The compound interacts with these targets through a process known as nucleophilic addition , where the nitrogen atom in the oxime acts as a nucleophile .

Mode of Action

The mode of action of 3-Hydroxybenzaldehyde oxime involves the formation of a C=N bond with its target . This occurs through a reaction with the carbonyl group of aldehydes or ketones, resulting in the formation of an oxime . This process is essentially irreversible, leading to the dehydration of the adduct .

Biochemical Pathways

The primary biochemical pathway affected by 3-Hydroxybenzaldehyde oxime is the metabolism of aldehydes and ketones . By forming oximes, the compound alters the chemical structure of these metabolites, potentially affecting downstream biochemical processes .

Result of Action

The formation of oximes from aldehydes and ketones can have various molecular and cellular effects. For instance, the parent compound, 3-Hydroxybenzaldehyde, has been shown to exhibit vasculoprotective effects by lowering vascular smooth muscle cell proliferation and endothelial cells inflammation . .

Action Environment

The action of 3-Hydroxybenzaldehyde oxime, like other chemical reactions, can be influenced by various environmental factors. These include pH , temperature , and the presence of catalysts . For instance, the formation of oximes is often catalyzed by acids . Additionally, the stability and efficacy of the compound could be affected by storage conditions, such as temperature and exposure to light.

Future Directions

Oximes, including 3-Hydroxybenzaldehyde oxime, are valuable synthetic building blocks with diverse biological and pharmacological applications . Their unique properties make them strong candidates for divergent reactivity . Future directions in the field of oxime research may focus on further exploring these properties and developing new methodologies based on oxime starting materials .

properties

IUPAC Name

3-[(E)-hydroxyiminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c9-7-3-1-2-6(4-7)5-8-10/h1-5,9-10H/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIEZCGOWIADGFY-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxybenzaldehyde oxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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